
N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DCT, is a synthetic compound that belongs to the family of piperidinedicarboxamide derivatives. DCT has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Applications De Recherche Scientifique
DCT has been extensively studied for its potential applications in various scientific fields. In medicine, DCT has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of epilepsy, chronic pain, and anxiety disorders. In pharmacology, DCT has been used as a reference compound for the development of new drugs targeting the central nervous system. In neuroscience, DCT has been used as a tool to study the role of voltage-gated sodium channels in neuronal excitability.
Mécanisme D'action
DCT acts as a sodium channel blocker, which means it inhibits the flow of sodium ions through the voltage-gated sodium channels in neurons. This inhibition leads to a decrease in neuronal excitability and, consequently, a reduction in the frequency and severity of seizures, pain, and anxiety. DCT has also been shown to enhance the activity of GABAergic neurotransmission, which further contributes to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DCT has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and gene expression. DCT has been shown to selectively block the Nav1.1 and Nav1.2 subtypes of voltage-gated sodium channels, which are primarily expressed in the central nervous system. This selectivity contributes to the specificity of DCT's effects on neuronal excitability. DCT has also been shown to increase the release of GABA, an inhibitory neurotransmitter, which further contributes to its anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
DCT has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying the role of voltage-gated sodium channels in neuronal excitability. DCT is also relatively stable and easy to handle, which makes it suitable for use in a range of experimental setups. However, DCT has some limitations, including its relatively low potency compared to other sodium channel blockers and its limited selectivity for Nav1.1 and Nav1.2 subtypes of voltage-gated sodium channels.
Orientations Futures
There are several future directions for research on DCT. One area of interest is the development of more potent and selective sodium channel blockers based on the structure of DCT. Another area of interest is the investigation of the role of DCT in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of DCT as a therapeutic agent for the treatment of anxiety disorders, chronic pain, and epilepsy warrants further investigation. Finally, the development of new experimental approaches to study the effects of DCT on neuronal excitability and neurotransmitter release could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DCT is a multi-step process that involves the reaction of 3,4-dichloroaniline with N,N-dimethyl-1,4-piperidinedicarboxylic acid anhydride in the presence of a catalyst. The resulting product is then purified using various methods, including recrystallization and chromatography. The final product is a white crystalline solid with a melting point of 192-194°C.
Propriétés
IUPAC Name |
4-N-(3,4-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-7-5-10(6-8-20)14(21)18-11-3-4-12(16)13(17)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVBORLXUCCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

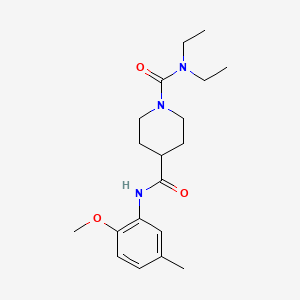
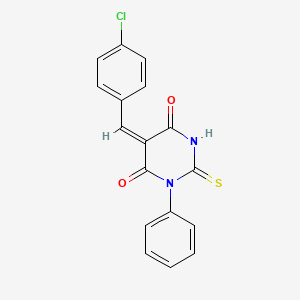
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5437453.png)
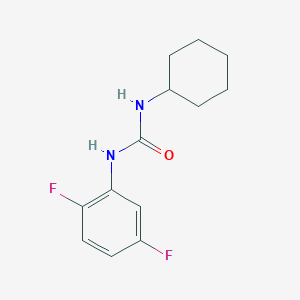
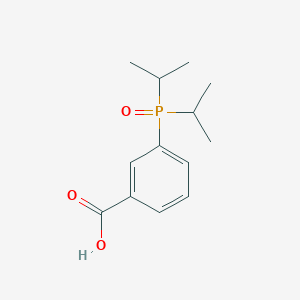

![N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5437485.png)
![(4R)-4-(4-{[(anilinocarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5437488.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B5437496.png)
![6-(5-bromo-2-furyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5437508.png)
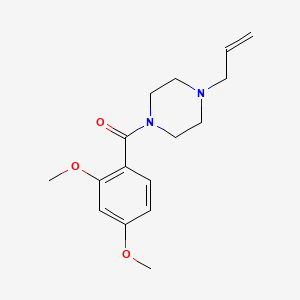
![N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5437516.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5437517.png)
